molecular formula C19H19F3N4O3S B2536647 6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251704-90-1

6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2536647
CAS RN: 1251704-90-1
M. Wt: 440.44
InChI Key: ICWPLMWBJOHELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a potential antimalarial agent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and crystal structure analysis of related piperidinium compounds, including [1,2,4]triazolo[1,5-a]pyridines, have been reported. These compounds exhibit significant chemical interest due to their complex hydrogen bonding patterns and potential for further chemical modifications (Hadi et al., 1992). Additionally, novel synthesis methods have been developed to construct the [1,2,4]triazolo[1,5-a]pyridine skeleton, highlighting a metal-free approach for the oxidative formation of N-N bonds, which is crucial for the development of new chemical entities with potential therapeutic applications (Zheng et al., 2014).

Pharmacological Potential

While focusing on the scientific research applications beyond pharmacology, it's noteworthy that compounds structurally related to 6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been explored for their potential as pharmacological agents. For instance, derivatives have been evaluated for their antimicrobial (Suresh et al., 2016) and antihistaminic activities (Gyoten et al., 2003), showcasing the diverse therapeutic potentials of this chemical scaffold.

Molecular Docking and Theoretical Studies

Recent advancements in computational chemistry have enabled the theoretical study of compounds with [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one scaffolds. Molecular docking studies provide insights into the interaction mechanisms between these compounds and various biological targets, helping to predict their biological activities and guide the design of new molecules with enhanced efficacy and selectivity (Baraldi et al., 2012).

Future Directions

This compound and similar ones may serve as a starting point for future antimalarial drug discovery programs . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

6-piperidin-1-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3S/c20-19(21,22)15-6-4-5-14(11-15)12-26-18(27)25-13-16(7-8-17(25)23-26)30(28,29)24-9-2-1-3-10-24/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWPLMWBJOHELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.